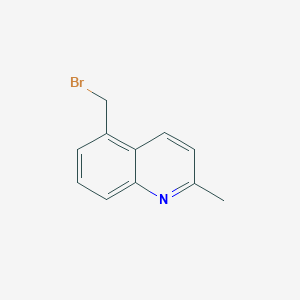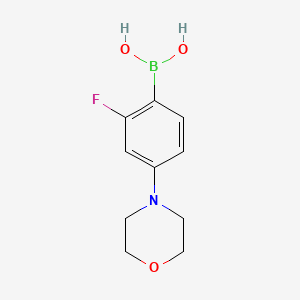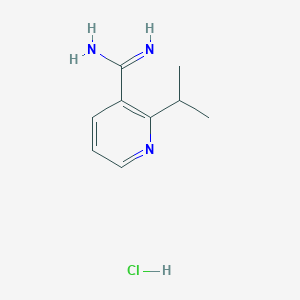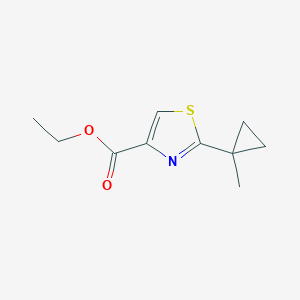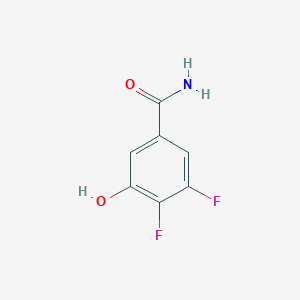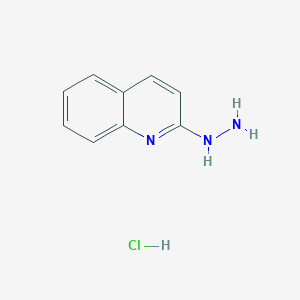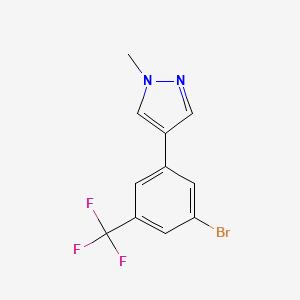
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and enzyme activity.
Mecanismo De Acción
The mechanism by which 4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine and trifluoromethyl groups can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
- 4-Bromobenzotrifluoride
- 1,3,5-Tris(trifluoromethyl)benzene
Uniqueness
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole ring provides a versatile scaffold for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C11H8BrF3N2 |
|---|---|
Peso molecular |
305.09 g/mol |
Nombre IUPAC |
4-[3-bromo-5-(trifluoromethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-6-8(5-16-17)7-2-9(11(13,14)15)4-10(12)3-7/h2-6H,1H3 |
Clave InChI |
MXCKPYFCOYBMLB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
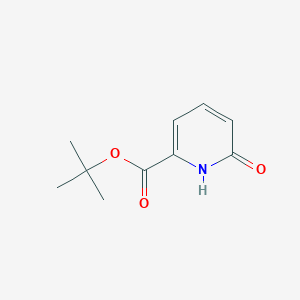
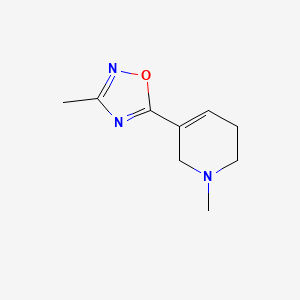
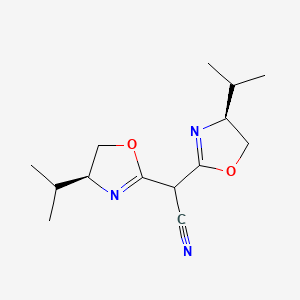
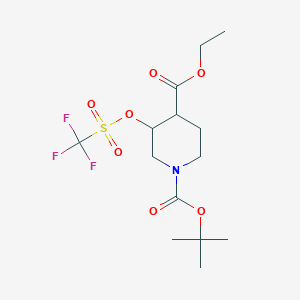

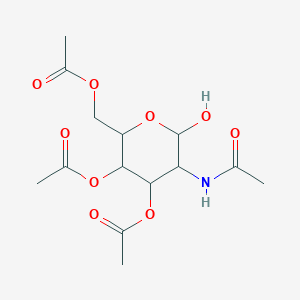
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
